molecular formula C9H20ClNS B1403659 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride CAS No. 1820718-39-5

2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride

Cat. No.: B1403659
CAS No.: 1820718-39-5
M. Wt: 209.78 g/mol
InChI Key: WXBJTDNCFAXOJU-UHFFFAOYSA-N
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Description

2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride is a chemical compound with the molecular formula C9H20ClNS and a molecular weight of 209.78 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a sulfanyl group and an isobutyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2-methylpropyl sulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyrrolidine ring may also interact with biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine
  • 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine sulfate
  • 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine nitrate

Uniqueness

2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various applications where solubility and stability are critical .

Properties

IUPAC Name

2-(2-methylpropylsulfanylmethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NS.ClH/c1-8(2)6-11-7-9-4-3-5-10-9;/h8-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBJTDNCFAXOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSCC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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